![molecular formula C12H9ClO3S B2476109 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-81-3](/img/structure/B2476109.png)
5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid” is an organic compound with the molecular formula C12H9ClO3S . It is a derivative of thiophene-2-carboxylic acid , which is an organic compound with the formula SC4H3CO2H .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and a 3-chlorophenoxy methyl group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 268.72 .Wissenschaftliche Forschungsanwendungen
Synthetic Route Exploration
- Research has explored using derivatives of thiophene-2-carboxylic acids, such as methyl 3-hydroxythiophene-2-carboxylate, as intermediates in synthesis. These compounds can undergo reactions like straightforward halogenation, alkylation, and hydrolysis to yield various functionalized thiophene derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984).
Electrophilic Reactions and Derivative Formation
- The reactivity of specific thiophene carboxylic acids with amines, alcohols, thiols, and other compounds has been investigated to provide an easy access to thieno-anellated heterocycles. This highlights the potential of such compounds in generating a wide range of heterocyclic structures (Puschmann & Erker, 1993).
Formation of Supramolecular Structures
- Thiophene carboxylic acids have been utilized in the synthesis of novel supramolecular liquid-crystalline complexes. These compounds, through intermolecular hydrogen bonding, form structures that could have potential applications in materials science (Tso et al., 1998).
Applications in Material Science
- Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown promising results in luminescence sensing and pesticide removal. This opens a new avenue for using thiophene-2-carboxylic acid derivatives in environmental monitoring and purification technologies (Zhao et al., 2017).
Conjugated Polymer Applications
- Water-soluble polythiophene carboxylic acids and their copolymers have been synthesized and studied for their solution properties. These studies suggest unique pH-induced conformational changes of the polymer main chain, indicating potential applications in the development of smart materials responsive to environmental conditions (Kim et al., 1999).
Pharmacological Potential
- Derivatives of 5-(phenylthiophene)-3-carboxylic acid, a metabolite of a known antirheumatic drug, were synthesized and evaluated for their pharmacological effects. The structural-activity relationship studies of these compounds provided insights into their potential as new antirheumatic agents (Noguchi et al., 2003).
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNDRHHPZXSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

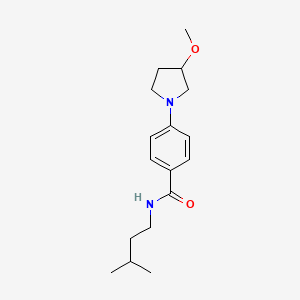
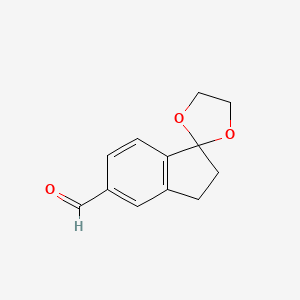

![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)

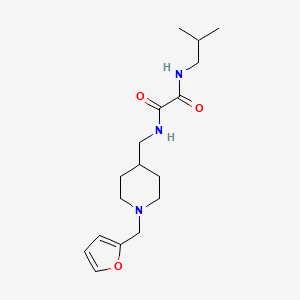

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)
![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)
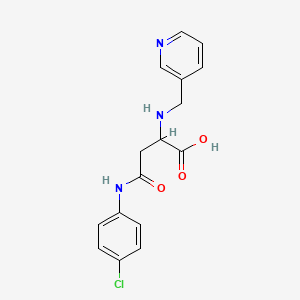
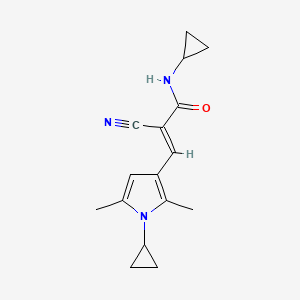
![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)